REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.Br[CH2:12][CH:13]1[CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:13]1([CH2:12][O:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH2:15][CH2:14]1 |f:2.3.4|
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Name
|
|
Quantity
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7.3 g
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Type
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reactant
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Smiles
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OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
10.5 mL
|
Type
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reactant
|
Smiles
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BrCC1CC1
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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BrCC1CC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture is heated
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Type
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TEMPERATURE
|
Details
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to reflux for 24 h
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Duration
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24 h
|
Type
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TEMPERATURE
|
Details
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The mixture is heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for additional 4 days
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Duration
|
4 d
|
Type
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FILTRATION
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Details
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The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
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DISSOLUTION
|
Details
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The residue is dissolved in dichloro methane
|
Type
|
WASH
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Details
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washed with an aqueous solution of hydrochloric acid (2 M), 10% aq. NaHCO3 and water
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Type
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CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After purification by column chromatography (silica gel; toluene, acetone 95:5), 9.62 g, 94%) of the title compound
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Type
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CUSTOM
|
Details
|
are obtained as an oil
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)COC=1C=C2C=CNC2=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |